Kinase Inhibition Landscape: GSK-3β IC₅₀ Gap Between N-Benzyl and N-(3-Chlorobenzyl) Analogs
The N-(3-chlorobenzyl) analog (CAS 861212-84-2) has a reported GSK-3β IC₅₀ of approximately 1.6 µM in cell-based assays that monitored Ser9 phosphorylation status . No quantitative IC₅₀ data for the N-benzyl compound (CAS 439096-29-4) against GSK-3β has been disclosed in publicly accessible primary literature or authoritative databases as of the search date [1]. This data gap constitutes a critical differentiation point: a procurement decision cannot assume equivalent potency without experimental confirmation. For head-to-head kinase selectivity profiling, the N-benzyl derivative offers a distinct hydrogen-bond donor/acceptor landscape relative to the chloro-substituted comparator, which may translate into differential off-target kinase engagement.
| Evidence Dimension | GSK-3β inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No publicly reported IC₅₀ value identified |
| Comparator Or Baseline | N-(3-chlorobenzyl) analog (CAS 861212-84-2): IC₅₀ ≈ 1.6 µM (cell-based, Ser9 phosphorylation assay) |
| Quantified Difference | Not calculable; target compound potency is unknown |
| Conditions | Cell-based GSK-3β inhibition assay; comparator data from secondary vendor summary citing PMID 27896926 and JSCS 6911 |
Why This Matters
Absence of potency data means the N-benzyl compound may be either more or less potent than the 3-chlorobenzyl analog; procurement should be contingent on obtaining vendor-provided or in-house assay data to establish the SAR position.
- [1] National Center for Biotechnology Information. PubChem BioAssay Results for CID 1472700: No bioassay data available. https://pubchem.ncbi.nlm.nih.gov/compound/1472700#section=BioAssay-Results (accessed 2026-05-09). View Source
